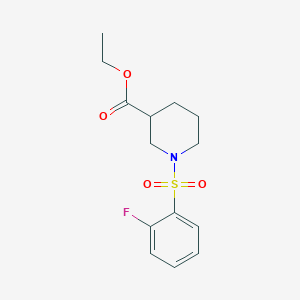![molecular formula C14H13NO3S B262948 N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. TCB-2 has been extensively studied for its potential applications in scientific research, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Upon binding of this compound to the receptor, a series of intracellular signaling pathways are activated, leading to the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. The hallucinogenic effects of this compound are thought to be mediated by the activation of the 5-HT2A receptor in the prefrontal cortex and other brain regions, which are involved in sensory perception, emotion, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in animals and humans. These include changes in heart rate, blood pressure, body temperature, and respiration, as well as alterations in mood, perception, and thought processes. This compound has also been reported to enhance visual and auditory perception, increase introspection and empathy, and induce mystical and spiritual experiences. The biochemical and physiological effects of this compound are dose-dependent and can vary depending on the individual's genetic makeup, environmental factors, and previous drug exposure.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of the receptor's activity. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, this compound has several limitations, including its potential toxicity and adverse effects, which can complicate the interpretation of experimental results. This compound is also a controlled substance in many countries, which requires special permits and regulations for its use in research.
Orientations Futures
There are several future directions for the research on N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate the structure-activity relationship of phenethylamines and to develop new ligands with improved pharmacological properties. Another direction is to study the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders and to develop novel therapeutic strategies based on the modulation of the receptor's activity. Additionally, the use of this compound in combination with other drugs or behavioral interventions may provide new insights into the complex interactions between the brain, behavior, and environment. Finally, the development of new techniques for imaging and manipulating the activity of the 5-HT2A receptor in vivo may open up new avenues for the study of brain function and dysfunction.
Méthodes De Synthèse
The synthesis of N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the condensation of 2-thiophenethylamine with 3,4-methylenedioxyphenylacetone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by chromatography and recrystallization. The purity and yield of this compound can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide has been used as a research tool to investigate the function of the serotonin 5-HT2A receptor in various biological systems. It has been shown to induce hallucinogenic effects in animals and humans, which are mediated by the activation of the 5-HT2A receptor in the brain. This compound has also been used to study the structure-activity relationship of phenethylamines and to develop new ligands with improved potency and selectivity for the 5-HT2A receptor. In addition, this compound has been evaluated for its potential therapeutic applications in the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C14H13NO3S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H13NO3S/c16-14(15-6-5-11-2-1-7-19-11)10-3-4-12-13(8-10)18-9-17-12/h1-4,7-8H,5-6,9H2,(H,15,16) |
Clé InChI |
UGLAPECKJXDSFH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CS3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)

![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


